molecular formula C7H5ClN4 B095277 5-(4-chlorophenyl)-1H-tetrazole CAS No. 16687-61-9

5-(4-chlorophenyl)-1H-tetrazole

Cat. No.: B095277
CAS No.: 16687-61-9
M. Wt: 180.59 g/mol
InChI Key: BGKOVWIBDZMJPN-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C7H5ClN4 and its molecular weight is 180.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86301. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Crystal Structure and COX-2 Inhibition : The crystal structure of a derivative of 5-(4-chlorophenyl)-1H-tetrazole was determined, and molecular docking studies suggested potential as cyclooxygenase-2 (COX-2) inhibitors (Al-Hourani et al., 2015).

  • Electron Attachment Reactivity : The electron-induced reactivity of this compound showed dissociative electron attachment forming various anion products. This reactivity is influenced by the structure of the molecule (Luxford, Fedor, & Kočišek, 2021).

  • Corrosion Inhibition in Oil and Natural Gas Industries : This compound acts as an effective corrosion inhibitor for mild steel in acidic environments, commonly encountered in the oil and natural gas industries. Its inhibition efficiency increases with concentration and follows the Langmuir adsorption isotherm (Kamble & Dubey, 2021).

  • Thermal Decomposition and Synthesis Methods : Studies on the synthesis, structure, and thermal decomposition of phenyl tetrazoles, including this compound, provide insights into their stability and potential applications in various chemical processes (Yılmaz et al., 2015).

  • Medicinal Chemistry Applications : Tetrazoles, including this compound, are important in medicinal chemistry, often used as bioisosteres for carboxylic acids in drug design due to their similar acidities and higher metabolic resistance (Herr, 2002).

Safety and Hazards

The safety data sheet for a similar compound, “5-(4-Chlorophenyl)furfural”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future research directions for “5-(4-chlorophenyl)-1H-tetrazole” could involve further exploration of its synthesis, structural analysis, and potential biological activities. The compound’s potential antiviral activity, as indicated by related compounds, could be a promising area for future investigation .

Properties

IUPAC Name

5-(4-chlorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGKOVWIBDZMJPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292881
Record name 5-(4-chlorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16687-61-9
Record name 5-(4-Chlorophenyl)-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16687-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 86301
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016687619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16687-61-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86301
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Record name 5-(4-chlorophenyl)-1H-tetrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Chlorophenyl)-1H-tetrazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 5-(4-chlorophenyl)-1H-tetrazole influence its susceptibility to electron-induced ring opening?

A: Research indicates that while the tetrazole group in this compound is generally susceptible to electron-induced ring opening, this process is influenced by the overall molecular structure. Studies comparing this compound with 5-chloro-1-phenyl-1H-tetrazole revealed that ring opening was only observed in the latter []. This suggests that the position of the chlorine atom and the phenyl ring significantly impact the electron density distribution within the molecule, affecting its reactivity to electron attachment and subsequent ring opening.

Q2: What are the corrosion inhibition properties of this compound?

A: this compound exhibits promising corrosion inhibition properties for mild steel, particularly in acidic environments []. Studies demonstrated its effectiveness in 1M HCl solution, with inhibition efficiency increasing with concentration and reaching a maximum at 500 ppm. This protective effect is attributed to the molecule's adsorption onto the mild steel surface, forming a barrier against corrosive agents.

Q3: How does this compound interact with mild steel surfaces to provide corrosion protection?

A: Experimental evidence suggests that this compound acts as a mixed-type corrosion inhibitor, affecting both anodic and cathodic corrosion reactions []. The molecule adsorbs onto the mild steel surface, following the Langmuir adsorption isotherm model. This adsorption process creates a protective layer that hinders the interaction between the corrosive environment and the metal surface, thereby reducing the corrosion rate.

Q4: What are the structural characteristics of this compound?

A: this compound crystallizes as two independent molecules, each situated on a twofold rotation axis []. Interestingly, the two molecules display different conformations: one is nearly planar, while the other exhibits a significant twist between the five-membered tetrazole ring and the six-membered phenyl ring. In the crystal lattice, neighboring molecules interact through N—H⋯N hydrogen bonds, forming a chain-like structure.

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